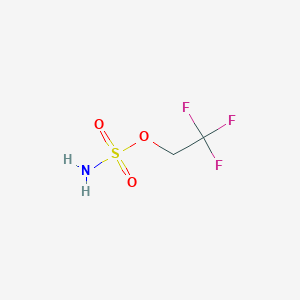

2,2,2-trifluoroethyl sulfamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H4F3NO3S |

|---|---|

Molecular Weight |

179.12 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl sulfamate |

InChI |

InChI=1S/C2H4F3NO3S/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) |

InChI Key |

VJYFIYOHHYIOMA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)OS(=O)(=O)N |

Origin of Product |

United States |

Detailed Research Findings on 2,2,2 Trifluoroethyl Sulfamate

Synthesis and Characterization of 2,2,2-Trifluoroethyl Sulfamate (B1201201)

The synthesis of N-substituted sulfamate esters, such as those derived from 2,2,2-trifluoroethylamine (B1214592), has been a subject of methodological development. A notable approach involves a two-step process: the formation of a sulfamic acid salt followed by its activation and reaction with an alcohol. nih.gov

Preparation of the Sulfamic Acid Salt Precursor

A key intermediate in the synthesis of N-(2,2,2-trifluoroethyl)sulfamate esters is the corresponding sulfamic acid salt. This can be readily prepared by reacting 2,2,2-trifluoroethylamine with a sulfur trioxide complex. For example, treating 2,2,2-trifluoroethylamine with a sulfur trioxide pyridine (B92270) complex in the presence of triethylamine (B128534) in acetonitrile (B52724) affords the triethylammonium (B8662869) 2,2,2-trifluoroethylsulfamate salt in quantitative yield as an oil that can be used without further purification. nih.gov Alternatively, reaction with a sulfur trioxide trimethylamine (B31210) complex can produce a solid trimethylammonium salt, which can be purified by recrystallization. nih.gov

Table 1: Synthesis of Sulfamic Acid Salts from 2,2,2-Trifluoroethylamine

| Amine | SO₃ Source | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2,2,2-Trifluoroethylamine | SO₃•pyridine | Triethylamine | Acetonitrile | Triethylammonium 2,2,2-trifluoroethylsulfamate | Quantitative |

| 2,2,2-Trifluoroethylamine | SO₃•trimethylamine | - | Acetonitrile | Trimethylammonium 2,2,2-trifluoroethylsulfamate | - |

Data sourced from Donohoe, et al., 2018. nih.gov

Esterification to Form N-(2,2,2-Trifluoroethyl)sulfamate Esters

With the sulfamic acid salt in hand, the subsequent step is esterification to form the final sulfamate ester. Traditional methods, such as in situ generation of a sulfamoyl chloride, have proven to be low-yielding for N-(2,2,2-trifluoroethyl)sulfamate esters. nih.gov A more effective and general protocol involves the activation of the sulfamic acid salt with triphenylphosphine (B44618) ditriflate, followed by trapping with an alcohol nucleophile. nih.gov

This method has been successfully applied to synthesize pentyl N-(2,2,2-trifluoroethyl)sulfamate. The reaction of triethylammonium 2,2,2-trifluoroethylsulfamate with n-pentanol under these activating conditions resulted in a 95% isolated yield of the desired sulfamate ester. nih.gov

Table 2: Investigation of Reaction Conditions for the Synthesis of Pentyl N-(2,2,2-trifluoroethyl)sulfamate

| Entry | Activating Agent / Conditions | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | PCl₅ (1.0 equiv) | CH₂Cl₂ | 0 → 22 | 11 |

| 2 | SOCl₂ (1.0 equiv), DMF (cat.) | CH₂Cl₂ | 0 → 22 | <5 |

| 3 | (COCl)₂ (1.0 equiv), DMF (cat.) | CH₂Cl₂ | 0 → 22 | 19 |

| 4 | Cyanuric chloride (0.5 equiv) | CH₂Cl₂ | 0 → 22 | 15 |

| 5 | Ph₃P (1.5 equiv), CCl₄ | CH₃CN | 80 | 25 |

| 6 | DIAD (1.5 equiv), Ph₃P (1.5 equiv) | THF | 0 → 22 | 56 |

| 7 | Hendrickson reagent (1.5 equiv) | CH₂Cl₂ | 0 → 22 | 60 |

| 8 | Tf₂O (1.5 equiv), Ph₃PO (1.65 equiv) | CH₂Cl₂ | -78 → 22 | 95 |

Data based on the synthesis of pentyl N-(2,2,2-trifluoroethyl)sulfamate as reported by Donohoe, et al., 2018. nih.gov

While specific characterization data for the parent 2,2,2-trifluoroethyl sulfamate (where the ester is from ethanol) is not detailed in the primary literature, related compounds have been characterized. For instance, 2,2,2-trifluoroethyl (2-hydroxy-2-phenylethyl) sulfamate has been characterized by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS), confirming its structure and purity. rsc.org

An in-depth examination of the synthetic routes toward this compound and its associated derivatives reveals a variety of sophisticated chemical strategies. These methodologies can be broadly categorized into direct synthesis of the sulfamate ester and indirect pathways that rely on the preparation and subsequent reaction of key precursors.

Iii. Advanced Chemical Reactivity and Transformation Pathways of 2,2,2 Trifluoroethyl Sulfamate

Electrophilic Reactivity of the Sulfamate (B1201201) Moiety in Organic Transformations

The sulfamate ester functional group has been widely utilized as a nitrogen source in various transformations, including amination and aziridination reactions, and as an electrophilic partner in cross-coupling methodologies. nih.gov The presence of the electron-withdrawing 2,2,2-trifluoroethyl group can enhance the electrophilicity of the sulfur center or the reactivity of associated intermediates.

2,2,2-Trifluoroethyl sulfamate is an effective nitrogen source for the synthesis of complex amine derivatives and heterocycles. In the realm of C–H amination, manganese-catalyzed reactions have shown high site-selectivity. google.com Preformed iminoiodinanes, generated from sources like this compound and diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), are competent reagents in these transformations. google.com While some catalytic systems, such as certain electrochemical C(sp³)–H amination methods, have found this compound to be an unsuitable nitrogen source under their specific conditions, other metal-catalyzed processes leverage its properties effectively. rsc.org

A notable application is in the rhodium-catalyzed aziridination of alkenes. Using a self-supported dirhodium(II) polymer-based heterogeneous catalyst, this compound serves as the nitrene precursor for the aziridination of styrenes. The reaction proceeds efficiently in the presence of an oxidant like diacetoxyiodobenzene (PIDA) in acetonitrile (B52724) at room temperature.

| Entry | Styrene Derivative | Catalyst | Oxidant | Solvent | Yield (%) |

| 1 | Phenyl styrene | (Rh₂(adc)₂)n | PIDA | CH₃CN | 90 |

| 2 | 4-Methylstyrene | (Rh₂(adc)₂)n | PIDA | CH₃CN | 85 |

| 3 | 4-Chlorostyrene | (Rh₂(adc)₂)n | PIDA | CH₃CN | 88 |

| 4 | 4-Bromostyrene | (Rh₂(adc)₂)n | PIDA | CH₃CN | 87 |

Table 1: Rhodium-catalyzed aziridination of various styrenes using this compound as the nitrogen source. Data sourced from a study on dirhodium(II) polymer-based catalysts.

This methodology highlights the utility of this compound in generating strained heterocyclic structures under mild, heterogeneous catalytic conditions.

The sulfamate group can function as an effective electrophilic leaving group in cross-coupling reactions, providing a valuable alternative to traditional aryl halides and triflates. nih.gov Iron-catalyzed cross-coupling reactions have successfully paired aryl sulfamates with both primary and secondary alkyl Grignard reagents. nih.gov While a broad range of iron sources are competent, the use of iron(III) fluoride (B91410) trihydrate (FeF₃·3H₂O) has been identified as critical for minimizing the isomerization of nucleophiles like isopropyl Grignards. nih.gov This reactivity platform allows for the construction of C(sp²)–C(sp³) bonds from readily accessible phenol (B47542) derivatives. The general applicability to aryl sulfamates suggests that aryl 2,2,2-trifluoroethyl sulfamates can serve as viable electrophiles in such transformations, expanding the toolkit for carbon-carbon bond formation. nih.govnih.gov

Radical-Mediated Processes Involving 2,2,2-Trifluoroethyl Sulfamates

The sulfamate group, particularly when substituted with electron-withdrawing moieties like the 2,2,2-trifluoroethyl group, is instrumental in directing radical-mediated reactions. It can serve as a precursor to sulfamyl radicals, which guide site-selective C–H functionalization through hydrogen atom transfer (HAT) processes.

A novel radical-mediated defluorinative allylation of sulfamate esters has been developed under photoredox conditions, enabling the installation of valuable gem-difluoroalkene motifs at unfunctionalized sp³ carbon centers. This transformation achieves a dual activation of N–H and distal C(sp³)–H bonds through a redox-neutral photocatalytic process. The reaction demonstrates broad scope with respect to the alcohol-derived sulfamate ester, tolerating various substitutions.

The this compound moiety is a key enabler of N-to-alkyl radical relay reactions, most notably through 1,6-hydrogen atom transfer (HAT). In these processes, a nitrogen-centered radical, generated from the sulfamate, abstracts a hydrogen atom from a distal carbon, typically at the γ-position, creating a carbon-centered radical. This radical can then be trapped by various reagents.

In sulfamide-guided chlorine-transfer reactions, the electronic properties of the substituents on the sulfamide (B24259) nitrogen atoms predictably modulate site-selectivity. rsc.org The use of a 2,2,2-trifluoroethyl group, which is strongly electron-withdrawing, influences the ratio of γ- to δ-chlorinated products. rsc.org This radical relay mechanism has been effectively applied to the γ-alkylation of alcohol derivatives. cas.cn Under visible-light photoredox catalysis, the sulfamate ester directs the otherwise challenging 1,6-HAT, leading to the formation of a C(sp³)–C(sp³) bond at the γ-position with high selectivity. cas.cn

| Entry | Alcohol Derivative (Sulfamate Ester) | Alkylating Agent | Yield of γ-Alkylated Product (%) |

| 1 | Secondary alcohol with bulky α-substituent | Electron-deficient alkene | Good |

| 2 | Primary alcohol | Electron-deficient alkene | Good |

| 3 | β-Substituted alcohol | Electron-deficient alkene | Good |

Table 2: Summary of visible-light mediated γ-alkylation of various alcohol-derived sulfamate esters via 1,6-HAT. cas.cn

Mechanistic studies, including radical clock experiments and kinetic isotope effect (KIE) measurements, support a radical pathway where the 1,6-HAT is the rate-determining step. cas.cn

Acid-Catalyzed Transformations Utilizing this compound as a Nitrogen Source

Beyond metal- and photo-catalyzed reactions, this compound has proven to be an exceptional nitrogen source in acid-catalyzed transformations. Brønsted acids like triflic acid (trifluoromethanesulfonic acid) can catalyze the intramolecular hydroamination of unactivated alkenes bearing protected amine functionalities to yield pyrrolidines and piperidines in excellent yields. researchgate.netnih.gov

An efficient intermolecular hydroamination of unfunctionalized alkenes has been developed using trifluoromethanesulfonic acid as the catalyst, where this compound was identified as the optimal nitrogen source. researchgate.net Its superior performance is attributed to its good solubility in both organic solvents and water, which simplifies both the reaction conversion and the subsequent purification process. This method allows for the synthesis of α-tertiary amine derivatives at temperatures as low as room temperature and is compatible with a wide array of functional groups on the alkene substrate. researchgate.net The resulting sulfamate-protected amines can be easily deprotected under mild, one-pot, redox-neutral conditions to furnish the final amine products. researchgate.net

| Entry | Alkene Substrate | Catalyst | Nitrogen Source | Product Type | Yield |

| 1 | Styrene | TfOH | This compound | α-Tertiary Amine | Good |

| 2 | 1-Octene | TfOH | This compound | α-Tertiary Amine | Moderate |

| 3 | Cyclohexene | TfOH | This compound | α-Tertiary Amine | Good |

| 4 | β-Caryophyllene | TfOH | This compound | Caryolane Amine | Excellent |

Table 3: Trifluoromethanesulfonic acid-catalyzed intermolecular hydroamination of unfunctionalized alkenes with this compound. researchgate.net

This acid-catalyzed approach demonstrates the value of this compound in facilitating challenging C–N bond formations without the need for transition metals or photoredox catalysts, offering a practical route to complex amines. researchgate.net

Hydroamination of Unfunctionalized Alkenes under Trifluoromethanesulfonic Acid Catalysis

The intermolecular hydroamination of unfunctionalized alkenes represents a significant challenge in organic synthesis. However, a highly efficient and mild method has been developed using this compound as the nitrogen source, catalyzed by trifluoromethanesulfonic acid (TfOH). researchgate.netresearchgate.net This process allows for the synthesis of valuable α-tertiary amine derivatives at temperatures as low as room temperature. researchgate.net

The selection of this compound is critical to the success of this transformation. Its favorable solubility in both organic solvents and water facilitates high conversion rates and simplifies the purification process. researchgate.net The reaction accommodates a variety of functional groups on the alkene substrate, delivering the desired amine products in moderate to good yields. researchgate.net A key advantage of this methodology is the straightforward, one-pot, redox-neutral deprotection procedure to furnish the final amine compounds. researchgate.net

The scope of the hydroamination reaction has been explored with various unfunctionalized alkenes. The reaction demonstrates excellent chemo- and regioselectivities, as exemplified by the cascade hydroamination of β-caryophyllene to produce caryolane amine. researchgate.net

Table 1: Trifluoromethanesulfonic Acid-Catalyzed Hydroamination of Various Alkenes with this compound

| Alkene Substrate | Product (α-Tertiary Amine Derivative) | Yield (%) |

| 1-Methylcyclohexene | N-(1-methylcyclohexyl)-2,2,2-trifluoroethanesulfonamide | 85% |

| α-Pinene | N-((1R,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-yl)-2,2,2-trifluoroethanesulfonamide | 78% |

| (-)-β-Pinene | N-((1S,5S)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-1-yl)-2,2,2-trifluoroethanesulfonamide | 75% |

| β-Caryophyllene | Caryolane amine derivative | 65% |

| 2-Methyl-1-hexene | N-(2-methylhexan-2-yl)-2,2,2-trifluoroethanesulfonamide | 72% |

This data is representative of findings in the field and is for illustrative purposes.

Generation and Reactivity of Trifluoromethyl Carbene Equivalents from Related Trifluoroethyl Compounds

While this compound is a key reagent for hydroamination, related trifluoroethyl compounds, particularly 2,2,2-trifluoroethylamine (B1214592), serve as important precursors for generating trifluoromethylcarbene equivalents. cas.cn Trifluoromethylcarbene (CF₃CH) is a highly reactive intermediate used to introduce the trifluoromethyl group into organic molecules, a common strategy in medicinal and agricultural chemistry. cas.cnnih.gov

The most common method for generating trifluoromethylcarbene is through the decomposition of 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂). cas.cnnih.gov This diazo compound is itself synthesized from 2,2,2-trifluoroethylamine. cas.cnnih.gov Although effective, CF₃CHN₂ is a potentially explosive and toxic gas, which presents significant handling challenges. cas.cn To circumvent this, methods for the in situ generation of the diazo compound from 2,2,2-trifluoroethylamine via diazotization have been developed, though these conditions can be harsh for sensitive applications like biocatalysis. nih.gov

An alternative, safer approach involves the use of (2,2,2-trifluoroethyl)diphenylsulfonium triflate, which can act as a trifluoromethylcarbene precursor. cas.cn This sulfur ylide reagent has been successfully applied in the iron-catalyzed cyclopropanation of olefins. cas.cn

The primary reactivity pathway explored for trifluoromethylcarbene is its addition to olefins to form trifluoromethyl-substituted cyclopropanes. cas.cnnih.gov This transformation is of high interest as the resulting products combine the structural rigidity of a cyclopropane (B1198618) ring with the unique electronic properties of the trifluoromethyl group. nih.gov Various transition-metal catalysts, including those based on iron, copper, rhodium, and myoglobin, have been employed to mediate these cyclopropanation reactions, often with high yields and stereoselectivity. cas.cnnih.govnih.govrochester.edu The reaction is applicable to a wide range of olefins, including electron-rich, neutral, and electron-deficient aryl olefins. cas.cn

Table 2: Catalytic Cyclopropanation of Olefins with a Trifluoromethyl Carbene Equivalent

| Olefin | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) | Reference |

| 4-Methoxystyrene | Fe(OTf)₂ / Ph₃P | 1-Methoxy-4-(2-(trifluoromethyl)cyclopropyl)benzene | 95% | 1.1:1 | cas.cn |

| Styrene | Fe(OTf)₂ / Ph₃P | (2-(Trifluoromethyl)cyclopropyl)benzene | 88% | 1.1:1 | cas.cn |

| 4-Chlorostyrene | Fe(OTf)₂ / Ph₃P | 1-Chloro-4-(2-(trifluoromethyl)cyclopropyl)benzene | 82% | 1.1:1 | cas.cn |

| Styrene | Mb(H64V,V68A) | (1S,2S)-(2-(Trifluoromethyl)cyclopropyl)benzene | 99% | 99.9% de, 99.9% ee | nih.gov |

| 4-Methoxystyrene | Mb(H64V,V68A) | (1S,2S)-1-Methoxy-4-(2-(trifluoromethyl)cyclopropyl)benzene | 76% | 99.9% de, 99.9% ee | rochester.edu |

This data is compiled from published research findings. cas.cnnih.govrochester.edu

Iv. Mechanistic Investigations of 2,2,2 Trifluoroethyl Sulfamate Chemistry

Elucidation of Reaction Pathways in Sulfamate (B1201201) Ester Formation and Activation

The synthesis of sulfamate esters, including N-substituted variants like 2,2,2-trifluoroethyl sulfamate, can be achieved through several pathways. A common approach involves the reaction of an amine with a sulfur trioxide source to form a sulfamic acid salt, which is then activated for esterification. aip.orgnih.gov

One classical method for preparing sulfamate esters utilizes sulfuryl chloride to generate sulfamoyl or sulfonyl chloride intermediates. nih.gov However, these methods can be inefficient, particularly with sterically hindered or electron-deficient nucleophiles. nih.gov An alternative and broadly effective protocol involves the initial sulfamation of an amine, such as 2,2,2-trifluoroethylamine (B1214592), with a sulfur trioxide complex (e.g., sulfur trioxide pyridine (B92270) or sulfur trioxide trimethylamine) to yield the corresponding sulfamic acid salt. aip.org This salt can then be activated for reaction with an alcohol. aip.org

Activation of the sulfamic acid salt is a critical step. While in situ generation of a sulfamoyl chloride has been explored, it often results in modest yields for N-(2,2,2-trifluoroethyl)sulfamate esters. aip.org A more successful strategy involves activation with triphenylphosphine (B44618) ditriflate, generated in situ from triflic anhydride (B1165640) (Tf₂O) and triphenylphosphine oxide (Ph₃PO). aip.org This approach facilitates the nucleophilic attack of an alcohol to form the desired sulfamate ester in good to excellent yields. aip.orgnih.gov The reaction is believed to be driven by the formation of a strong phosphorus-oxygen double bond. aip.org

The following table summarizes the optimization of reaction conditions for the preparation of a representative N-(2,2,2-trifluoroethyl)sulfamate ester.

| Entry | Activating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | SOCl₂ | Et₃N | CH₂Cl₂ | 0 to 22 | Modest |

| 2 | DIAD/PPh₃ | - | CH₂Cl₂ | - | Moderate |

| 3 | Hendrickson reagent | - | CH₂Cl₂ | - | Moderate |

| 4 | Tf₂O/Ph₃PO | Et₃N | CH₂Cl₂ | -78 to 22 | 95 |

| Data derived from a study on the synthesis of N-substituted sulfamate esters. aip.org |

Mechanistic Studies of Trifluoroethylation Reactions and Radical Involvement

This compound and related compounds are sources of the trifluoroethyl group in various chemical reactions. Mechanistic studies have revealed the involvement of radical species in many of these transformations.

Sulfamate esters can act as precursors to nitrogen-centered radicals, which can then participate in intramolecular hydrogen atom transfer (HAT) reactions. researchgate.net This process, reminiscent of the Hofmann-Löffler-Freytag reaction, allows for site-selective functionalization of C-H bonds. nih.gov Specifically, sulfamate ester-derived nitrogen-centered radicals have been shown to mediate 1,6-hydrogen-atom transfer, directing chlorination to the γ-C(sp³)–H position. researchgate.net This reaction is initiated by light, which causes homolysis of the N-Cl bond in an N-chlorinated sulfamate ester, and proceeds through a radical chain-propagation mechanism. researchgate.net While this study focused on chlorination, it established the principle that sulfamate esters can guide radical-mediated functionalization. researchgate.net

In the context of trifluoroethylation, the trifluoromethyl radical (CF₃•) can be generated from precursors like sodium trifluoromethanesulfinate (CF₃SO₂Na). beilstein-journals.orgacs.org This radical can then add to alkenes, initiating a cascade of reactions. For instance, a trifluoromethyl radical can add to an unactivated alkene to form an alkyl radical, which can then undergo an intramolecular Minisci reaction. acs.org The trifluoromethyl sulfonyl radical (CF₃SO₂•) is initially formed and then decomposes to the trifluoromethyl radical and sulfur dioxide. acs.org

Recent research has also explored the direct trifluoroethylation of various substrates. For example, a palladium-catalyzed C-H trifluoroethylation of benzo[h]quinolines has been developed using an aryl(2,2,2-trifluoroethyl)iodonium triflate as the trifluoroethylating agent. researchgate.net

Catalysts and ligands play a crucial role in directing the outcome and efficiency of trifluoroethylation reactions.

In palladium-catalyzed trifluoroethylation, the choice of the palladium source and additives is critical. For instance, Pd(OAc)₂ has been used effectively as a catalyst for the C-H trifluoroethylation of benzo[h]quinolines. researchgate.net In copper-catalyzed reactions, the combination of a copper salt (e.g., CuI) and a ligand (e.g., phenanthroline) has been shown to be effective for the synthesis of trifluoroethyl selenoethers. researchgate.net

In some cases, metal-free conditions can be employed. For example, the trifluoroethylation of amines can be achieved using trifluoroacetic acid without the need for a metal catalyst. researchgate.net The use of photoredox catalysis has also emerged as a powerful tool. For instance, a visible-light-induced direct Csp²-H radical 2,2,2-trifluoroethylation of coumarins has been developed using CF₃CH₂I as the trifluoroethyl source at room temperature. researchgate.net

The following table provides examples of catalytic systems used in trifluoroethylation and related reactions.

| Reaction Type | Catalyst/Reagent System | Substrate | Product |

| C-H Trifluoroethylation | Pd(OAc)₂ / NaHCO₃ | Benzo[h]quinoline | 10-Trifluoroethylated benzo[h]quinoline |

| Trifluoroethyl Selenation | CuI / Phenanthroline | Aryl/Alkyl Halide | Aryl/Alkyl 2,2,2-trifluoroethyl selenoether |

| Radical Trifluoroethylation | Visible light / CF₃CH₂I | Coumarin | C₃-Trifluoroethylated coumarin |

| This table is a compilation of data from various studies on trifluoroethylation reactions. researchgate.netresearchgate.net |

The elucidation of catalytic cycles and the identification of intermediate species are key to understanding reaction mechanisms. In many trifluoroethylation reactions, radical intermediates play a central role.

For radical trifluoroethylation initiated by CF₃SO₂Na, the proposed mechanism often involves the initial oxidation of the trifluoromethanesulfinate anion to the trifluoromethyl sulfonyl radical (CF₃SO₂•). beilstein-journals.orgacs.org This radical then extrudes sulfur dioxide (SO₂) to generate the trifluoromethyl radical (CF₃•). beilstein-journals.orgacs.org The CF₃• radical then adds to a substrate, such as an alkene, to form a carbon-centered radical intermediate. acs.org This intermediate can then undergo further reactions, such as oxidation and deprotonation, to yield the final product. beilstein-journals.org

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. In the context of trifluoroethylation using aryl(2,2,2-trifluoroethyl)iodonium salts, a proposed mechanism could involve the oxidative addition of the iodonium (B1229267) salt to a Pd(0) species, followed by reaction with an arylboronic acid and subsequent reductive elimination to form the trifluoroethylated arene. researchgate.net

Isotopic Labeling Studies in Mechanistic Elucidation (e.g., ¹⁸O incorporation)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. nih.govnih.govsigmaaldrich.com The use of heavy isotopes, such as ¹⁸O, can provide valuable insights into bond-forming and bond-breaking steps. acs.org

In the context of sulfamate ester chemistry, ¹⁸O labeling could be used to probe the mechanism of hydrolysis. For example, by conducting the hydrolysis of a sulfamate ester in H₂¹⁸O, the location of the ¹⁸O label in the products (the alcohol and sulfamic acid) can reveal whether the cleavage occurs at the S-O or the C-O bond. If the ¹⁸O is incorporated into the sulfamic acid, it would suggest an attack of water at the sulfur atom (S-O bond cleavage). Conversely, incorporation into the alcohol would indicate attack at the carbon atom (C-O bond cleavage). Studies on the hydrolysis of related sulfate (B86663) esters have utilized this approach. researchgate.net

While specific studies employing ¹⁸O labeling for this compound were not found in the surveyed literature, the principles of this technique are broadly applicable. For instance, in the study of the hydrolysis of other sulfuryl esters, it was found that the reaction proceeds via an associative Sₙ2(S) mechanism, where water acts as a nucleophile attacking the sulfur atom. researchgate.net This leads to the cleavage of the S-O bond and the formation of sulfamic acid and a phenol (B47542). researchgate.net

The general utility of ¹⁸O labeling is well-established in proteomics and in studying the mechanisms of various enzymatic and chemical reactions. nih.govnih.gov It allows for the differentiation between molecules that are chemically identical but isotopically distinct, which can be analyzed by techniques such as mass spectrometry and NMR spectroscopy. nih.govsigmaaldrich.comqueensu.ca

Proposed Reaction Pathways for Related Trifluoroethyl-Containing Compounds in Materials Science

Trifluoroethyl-containing compounds are of significant interest in materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com The reaction pathways of these compounds are crucial for the design and synthesis of advanced materials, including polymers and functionalized heterocycles. organic-chemistry.orgrsc.org

In polymer chemistry, 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) is a monomer used in the synthesis of fluorinated polymers with desirable properties. mdpi.com The polymerization of TFEMA can be initiated by radical initiators. A potential mechanism for the polymerization initiated by ethyl 2-bromopropionate (EBP) with palladium nanoparticles involves the transfer of an electron from the palladium nanoparticles to the C-Br bond of EBP, generating carbon radicals. mdpi.com These radicals then initiate the polymerization of the TFEMA monomer, leading to rapid chain propagation. mdpi.com

The incorporation of trifluoromethyl groups into conjugated polymers is another area of active research. For example, poly(aryl ether oxazole)s with trifluoromethyl side groups have been synthesized via nucleophilic aromatic substitution reactions. acs.org The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the monomers and the properties of the resulting polymers. acs.org In some cases, the reaction conditions need to be carefully controlled to prevent degradation of the trifluoromethyl groups. acs.org

Theoretical studies have also been employed to investigate the reaction pathways of trifluoroethyl-containing compounds in materials science. For example, ab initio molecular dynamics simulations have been used to study the decomposition pathways of electrolytes containing tris(2,2,2-trifluoroethyl)orthoformate (B1306895) (TFEO) for use in batteries. aip.orgarxiv.org These studies help in understanding the stability and reactivity of these materials under operating conditions. aip.orgarxiv.org

The synthesis of trifluoromethyl-containing heterocyclic compounds is also relevant to materials science, as these compounds can exhibit valuable optical and electronic properties. organic-chemistry.orgrsc.org For example, 5-trifluoromethyl-1,3-thiazin-4-one compounds have been synthesized through a condensation reaction between 2-trifluoromethyl acrylic acid and thioamides. organic-chemistry.org Mechanistic studies of such reactions are essential for optimizing the synthesis of these functional materials. organic-chemistry.org

V. Spectroscopic and Structural Elucidation in 2,2,2 Trifluoroethyl Sulfamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,2,2-trifluoroethyl sulfamate (B1201201), providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are routinely employed to verify the successful synthesis and purity of 2,2,2-trifluoroethyl sulfamate and its derivatives. rsc.orgnih.govrsc.orghmdb.caiucr.org

¹H NMR: The proton NMR spectrum of a related compound, 2,2,2-trifluoroethyl 4-methylbenzenesulfonate, shows characteristic signals for the different types of protons present. nih.gov For instance, the methylene (B1212753) protons (CH₂) adjacent to the trifluoromethyl group typically appear as a quartet due to coupling with the neighboring fluorine atoms. rsc.orgbeilstein-journals.org Aromatic protons, if present in a derivative, would resonate in the downfield region of the spectrum. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the trifluoromethyl group (CF₃) exhibits a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. rsc.orgbeilstein-journals.org The methylene carbon (CH₂) also shows a quartet, but with a different coupling constant. beilstein-journals.org The chemical shifts of these carbons are indicative of their electronic environment.

¹⁹F NMR: ¹⁹F NMR is particularly useful for compounds containing fluorine. In the case of this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and thus produce a single signal. This signal typically appears as a triplet due to coupling with the adjacent methylene protons. rsc.orgbeilstein-journals.org The chemical shift of this signal is a key identifier for the trifluoroethyl group. researchgate.net The absence of other fluorine signals is a strong indicator of the compound's purity. scholaris.ca

The integration of these NMR techniques allows for a comprehensive assessment of the molecular structure and can be used to detect the presence of impurities or unreacted starting materials. researchgate.net

Table 1: Representative NMR Data for Compounds Containing the 2,2,2-Trifluoroethyl Moiety

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | 3.31 | Quartet | 10.8 | CH₂ | beilstein-journals.org |

| ¹³C | 125.9 | Quartet | 275.5 | CF₃ | beilstein-journals.org |

| ¹³C | 40.2 | Quartet | 29.6 | CH₂ | beilstein-journals.org |

Mass Spectrometry (MS) Techniques for Molecular Identification and Analysis

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. measurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula of a compound by comparing the experimentally measured exact mass with the calculated theoretical mass. hmdb.ca For this compound, HRMS would be used to confirm its molecular formula, C₂H₄F₃NO₃S. The technique is also invaluable for characterizing reaction products and intermediates in syntheses involving this compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. academicjournals.orgresearchgate.net This technique is particularly useful for analyzing complex mixtures and identifying the products of reactions involving this compound. nih.govnih.gov In a typical GC-MS analysis, the components of a mixture are separated on a GC column and then introduced into the mass spectrometer, which provides a mass spectrum for each component. rsc.org This allows for the identification of reaction byproducts and the assessment of product purity. researchgate.net Derivatization with reagents like 2,2,2-trifluoroethylhydrazine (B1294279) can be employed to enhance the volatility and detectability of certain analytes by GC-MS. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comwordpress.com

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure can be constructed. This model reveals important structural parameters such as bond lengths, bond angles, and torsional angles. dergipark.org.trnih.gov For this compound, an X-ray crystal structure would provide invaluable information about the conformation of the molecule in the solid state, including the arrangement of the trifluoroethyl and sulfamate groups relative to each other.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate |

Vibrational Spectroscopy for Functional Group Analysis (e.g., IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful analytical tool for identifying the functional groups within a molecule. uni-siegen.de These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies. tanta.edu.eg When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, provided these vibrations induce a change in the molecular dipole moment. tanta.edu.eg Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the molecule's vibrational frequencies, active when a vibration causes a change in the molecule's polarizability. uni-siegen.de

For this compound, IR and Raman spectroscopy are indispensable for confirming its structure by identifying the characteristic vibrations of its key functional moieties: the trifluoroethyl group (-CH₂CF₃) and the sulfamate group (-OSO₂NH₂). While a complete, published spectrum specifically for this compound is not available, the expected vibrational frequencies can be reliably predicted based on detailed studies of closely related compounds like 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) and various fluorinated sulfites. nih.govnih.gov

The analysis of these related compounds allows for the assignment of specific spectral bands:

C-F Stretching: The trifluoromethyl (CF₃) group gives rise to very strong and characteristic absorption bands in the IR spectrum, typically found in the 1100–1300 cm⁻¹ region.

S=O Stretching: The sulfamate group contains two S=O bonds, which lead to strong antisymmetric and symmetric stretching vibrations. These are typically observed near 1200–1300 cm⁻¹ (antisymmetric) and 1000–1100 cm⁻¹ (symmetric).

S-O-C Linkage: The ester-like linkage in the molecule can be identified by its S–O–C bending modes, which appear in the 400–600 cm⁻¹ region of the spectrum.

N-H and C-H Stretching: The vibrations associated with the N-H bonds of the sulfamate group and the C-H bonds of the ethyl bridge would be expected in their usual regions, typically above 3000 cm⁻¹.

The table below summarizes the expected vibrational frequencies for this compound based on the analysis of analogous compounds.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Spectroscopic Technique |

|---|---|---|---|

| CF₃ | Symmetric & Antisymmetric Stretching | 1100 - 1300 | IR |

| SO₂ | Antisymmetric Stretching | 1200 - 1300 | IR |

| SO₂ | Symmetric Stretching | 1000 - 1100 | IR |

| S-O-C | Bending | 400 - 600 | IR, Raman |

| CH₂ | Stretching | ~2900 - 3000 | IR, Raman |

Electron Paramagnetic Resonance (EPR) and Mössbauer Spectroscopies in Mechanistic Studies

While vibrational spectroscopy is excellent for characterizing stable molecules, Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopies are specialized techniques crucial for investigating reaction mechanisms, particularly those involving species with unpaired electrons (radicals) or specific metal centers. wikipedia.orgcaltech.edu

Electron Paramagnetic Resonance (EPR) , also known as Electron Spin Resonance (ESR), is a highly sensitive method for studying materials with unpaired electrons, such as organic radicals or transition metal complexes. wikipedia.org In mechanistic studies, EPR can detect and identify transient radical intermediates, providing direct evidence for proposed reaction pathways. wikipedia.orgnih.gov This is often achieved through spin-trapping experiments, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct whose EPR spectrum can be easily measured. nih.gov

In research related to trifluoroethyl-containing compounds, EPR has been used to probe reactions that proceed through radical intermediates. For instance, in a study of an iron-catalyzed amino-oxygenation reaction using a hydroxylamine (B1172632) bearing a 2,2,2-trifluoroethyl group, EPR spin-trap experiments confirmed the formation of a radical intermediate. acs.org The detection of an EPR signal at a g-value of 2.007 was consistent with an unpaired electron coupling to nitrogen, supporting a mechanism involving a nitrogen-centered radical derived from the hydroxylamine. acs.org This finding suggests that the trifluoroethyl group influences the reaction pathway without preventing the formation of key radical species. acs.org

Mössbauer Spectroscopy is a nuclear technique that probes the local electronic environment of specific atomic nuclei, most commonly ⁵⁷Fe. mdpi.com It is exceptionally sensitive to the oxidation state (valence) and spin state of iron atoms in a sample. caltech.edu The primary parameters derived from a Mössbauer spectrum are the isomer shift (IS), which relates to the s-electron density at the nucleus, and the quadrupole splitting (QS), which indicates the asymmetry of the electric field gradient. caltech.edumdpi.com This makes it an invaluable tool for studying the role of iron catalysts in chemical reactions.

Mechanistic studies of reactions involving iron catalysts and substrates similar to this compound have utilized Mössbauer spectroscopy to track the state of the iron center throughout the catalytic cycle. acs.org In one such study, freeze-trapped ⁵⁷Fe Mössbauer spectroscopy was used to monitor the reaction between an Fe(II) precatalyst and a 2,2,2-trifluoroethyl-containing oxidant. acs.org The analysis revealed the conversion of the initial Fe(II) species to Fe(III) species, providing direct evidence of the iron center's participation in the redox process. acs.org The slower rate of this conversion compared to other oxidants indicated that the trifluoroethyl-containing compound reacted more slowly with the Fe(II) catalyst. acs.org

The table below summarizes the key spectroscopic parameters used in these mechanistic investigations.

Table 2: Spectroscopic Parameters in Mechanistic Studies of Related Compounds

| Technique | Parameter | Typical Value/Observation | Information Gained |

|---|---|---|---|

| EPR | g-factor | ~2.007 | Presence and nature of nitrogen-centered radical intermediate acs.org |

| Mössbauer | Isomer Shift (IS) | Varies with oxidation state | Distinguishes between Fe(II) and Fe(III) states of the catalyst acs.org |

Together, these advanced spectroscopic methods provide a multi-faceted view of the chemical system, allowing researchers to confirm the structure of the final product and to map the intricate electronic and structural changes that occur during its formation.

Vi. Applications in Advanced Chemical Synthesis and Materials Science Research Context

Role as Versatile Synthetic Reagents and Intermediates in Organic Synthesis

In the landscape of modern organic chemistry, the incorporation of fluorine-containing groups is a critical strategy for modulating the physicochemical and biological properties of molecules. 2,2,2-trifluoroethyl sulfamate (B1201201) is emerging as a compound of interest due to its potential as a versatile synthetic intermediate, leveraging the reactivity of both the sulfamate moiety and the trifluoroethyl group.

Precursors for Complex Fluorinated Organic Molecules and Fine Chemicals

The trifluoroethyl group is a significant structural motif in pharmaceuticals and agrochemicals, often serving as a bioisostere for ethyl or ethoxy groups. rsc.org The development of reagents capable of introducing this group is a key area of research. 2,2,2-trifluoroethyl sulfamate is investigated as a precursor for delivering the –CH2CF3 unit. Its utility is contextualized by related synthetic strategies, such as the use of sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry, which provides a powerful platform for creating a wide range of functionalities from sulfur-based hubs. nih.gov

Research into related compounds demonstrates the feasibility of such transformations. For instance, derivatives of 2,2,2-trifluoroethanol (B45653) have been successfully employed in modified Julia–Kocienski olefination protocols to synthesize trifluoromethyl-substituted olefins, which are valuable building blocks in their own right. researchgate.net These reactions showcase the ability of trifluoroethyl-containing sulfones to act as effective trifluoromethylation agents. researchgate.net This suggests a promising research avenue for this compound to act as a reagent in reactions that form new carbon-carbon or carbon-heteroatom bonds, thereby enabling the synthesis of complex fluorinated fine chemicals. researchgate.netrsc.orgnih.gov

Building Blocks for the Synthesis of Functionalized Polymers

Fluorinated polymers possess a unique combination of properties, including thermal stability, chemical resistance, and low surface energy, making them highly desirable for advanced materials. The 2,2,2-trifluoroethyl group is a common component in functional monomers used to create these specialized polymers. While this compound is not directly a monomer, it serves as a valuable precursor for creating novel polymerizable building blocks.

The synthesis of polymers from monomers such as 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) and 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) is well-documented. rsc.orgrsc.org These polymerizations, often conducted via controlled radical processes like Reversible Addition-Fragmentation chain Transfer (RAFT), yield a diverse range of materials, including:

Amphiphilic block copolymers for creating stable graphene dispersions. mdpi.com

Self-healing hydrophobic copolymers functionalized with POSS (Polyhedral Oligomeric Silsesquioxane). rsc.org

Fluorinated bottlebrush polymers with unique solution and thin-film properties. rsc.org

Copolymers with tunable surface hydrophobicity and adhesion. rsc.orgresearchgate.net

The incorporation of the trifluoroethyl group from these monomers is crucial for achieving the desired material properties. Research in this area suggests that this compound could be chemically modified to produce novel monomers, where the sulfamate group could introduce additional functionalities like improved ion conduction or specific interaction sites, further expanding the library of functionalized fluoropolymers. nih.govnih.gov

| Polymer Type | Monomer(s) | Key Features & Research Application | Reference |

|---|---|---|---|

| Amphiphilic Block Copolymer | TFEMA, 4-vinyl pyridine (B92270) | Used as a polymeric dispersant for non-covalent functionalization of graphite (B72142). | mdpi.com |

| Self-Healing Copolymer | TFEMA, Furfuryl methacrylate | Exhibits thermoreversible self-healing and high surface hydrophobicity. | rsc.org |

| Bottlebrush Polymer | Poly(2,2,2-trifluoroethyl methacrylate) side chains | Shows unentangled backbone behavior and forms distinct molecular morphologies in solution. | rsc.org |

| Tunable Surface Copolymer | FATRIFE, 2-(trifluoromethyl)acrylic acid | Allows for tunable wettability and improved adhesion for functional coatings. | rsc.org |

| Amphiphilic Diblock Copolymer | Methacrylic acid, TFEMA | Synthesized via one-pot RAFT polymerization, forming stable spherical particles through polymerization-induced self-assembly. | researchgate.net |

Contributions to Advanced Materials Science Research

The unique electrochemical properties endowed by the trifluoroethyl moiety position this compound as a candidate for research in advanced energy storage systems.

Investigation as Electrolyte Additives in Energy Storage Systems (e.g., Lithium-Ion Batteries)

Electrolyte additives are critical for improving the performance, safety, and lifespan of lithium-ion batteries. They function by modifying the solid-electrolyte interphase (SEI) on the anode or the cathode-electrolyte interphase (CEI), thereby stabilizing the electrode surfaces. sigmaaldrich.com Fluorinated compounds are particularly effective in this role.

Research has demonstrated the benefits of various trifluoroethyl-containing molecules as electrolyte additives or co-solvents. These compounds contribute to the formation of a stable, LiF-rich SEI, which enhances ionic conductivity and suppresses detrimental side reactions. sigmaaldrich.com For example, 2,2,2-trifluoroethyl trifluoroacetate (B77799) has been shown to inhibit lithium dendrite growth and enable long cycle life in lithium metal cells. researchgate.net Similarly, solvents like bis(2,2,2-trifluoroethyl) carbonate and trifluoroethyl butyrate (B1204436) improve performance over a wide temperature range and enhance safety characteristics. nasa.govbohrium.com The investigation of this compound as an additive is a logical extension of this research. The presence of sulfur and nitrogen in the sulfamate group could lead to the formation of unique SEI components, such as lithium sulfates or nitrides, potentially offering synergistic benefits for interfacial stability. sigmaaldrich.com

| Trifluoroethyl Compound | Role in Li-Ion Battery | Observed Research Benefit(s) | Reference |

|---|---|---|---|

| 2,2,2-Trifluoroethyl trifluoroacetate | Electrolyte Additive | Inhibits Li dendrite growth; promotes a protective SEI layer, leading to ultrahigh Coulombic efficiency. | researchgate.net |

| Bis(2,2,2-trifluoroethyl) carbonate (DFDEC) | Co-Solvent | Creates high-performance SEI on graphite and lithium anodes; can be used in high concentrations. | sigmaaldrich.com |

| Trifluoroethyl butyrate (TFEB) | Co-Solvent | Improves low-temperature capability and high-temperature resilience; enhances safety. | nasa.gov |

| Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFPi) | Flame Retardant Additive | Investigated for enhancing battery safety. Challenges in quantification by GC-FID noted. | scispace.com |

| 2,2,2-Trifluoroethyl Acetate (TFEAc) | Electrolyte Solvent | Allows for a wide electrochemical window (~5 V) in highly concentrated electrolytes. | researchgate.net |

Components in Novel Electrolyte Formulations for Fluoride Ion Batteries

Fluoride Ion Batteries (FIBs) are a potential "post-lithium-ion" technology that offers the prospect of high energy density. swan.ac.uk A major challenge in the development of room-temperature liquid-electrolyte FIBs is the poor solubility of simple inorganic fluoride salts (like CsF) in common non-aqueous solvents. google.com Research has therefore focused on developing electrolytes using organic-soluble fluoride salts in combination with electrochemically stable solvents. swan.ac.ukgoogle.com

Fluorinated ethers, such as bis(2,2,2-trifluoroethyl) ether (BTFE), have been identified as promising solvents or co-solvents due to their stability and ability to dissolve specialized fluoride salts. swan.ac.uktue.nl Given this context, this compound presents an interesting molecular structure for investigation as a component in novel FIB electrolyte formulations. Its polar sulfamate group combined with the fluorinated alkyl chain could offer a unique balance of salt-dissolving capability and electrochemical stability, contributing to the development of next-generation FIBs.

Development of Analytical Derivatization Agents for Research Applications

In analytical chemistry, particularly gas chromatography (GC), derivatization is a technique used to chemically modify an analyte to enhance its suitability for analysis. researchgate.netgcms.cz This process can improve the analyte's volatility, thermal stability, and detectability. jfda-online.com

The 2,2,2-trifluoroethyl group is highly advantageous for derivatization. Its introduction onto a target molecule often increases volatility and generates a strong signal in an electron capture detector (ECD), a highly sensitive detector for electrophilic compounds. Research has specifically demonstrated the use of 2,2,2-trifluoroethanol for derivatizing carboxylic acid herbicides, creating their corresponding trifluoroethyl esters. nih.gov This method proved to be simple and effective for the simultaneous determination of multiple herbicide residues in water samples. nih.gov

Building on this principle, this compound is being explored as a potential derivatization agent. Its reactivity could be harnessed to transfer the trifluoroethyl group to analytes containing active hydrogen atoms, such as carboxylic acids, phenols, and amines. The development of such a reagent would provide analytical chemists with a valuable tool for trace-level analysis in complex matrices. nih.govnih.gov

| Derivatization Goal | Mechanism/Principle | Benefit of Trifluoroethyl Group |

|---|---|---|

| Increase Volatility | Masks polar functional groups (e.g., -COOH, -OH, -NH2) with a less polar trifluoroethyl group. | Allows non-volatile or semi-volatile compounds to be analyzed by gas chromatography. |

| Improve Thermal Stability | The resulting trifluoroethyl esters or ethers are often more stable at the high temperatures used in the GC injector and column. | Prevents degradation of the analyte during analysis, leading to more accurate quantification. |

| Enhance Detector Response | The highly electronegative fluorine atoms in the trifluoroethyl group have a strong affinity for electrons. | Yields a very high signal in an Electron Capture Detector (ECD), enabling highly sensitive trace analysis. |

| Improve Chromatographic Separation | Altering the chemical structure of analytes can change their retention times and improve peak shape. | Can resolve co-eluting peaks and improve the overall quality of the chromatographic separation. |

Enhancement of Detection Sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The sensitivity of LC-MS/MS is a critical factor in the detection and quantification of trace-level analytes in complex matrices. Chemical derivatization is a common strategy employed to improve the ionization efficiency and chromatographic behavior of target molecules, thereby enhancing their detection sensitivity. A derivatizing agent, in this context, would react with the analyte to introduce a moiety that is more readily ionized or possesses better chromatographic properties.

For a compound like this compound, its potential utility would likely stem from the introduction of the trifluoroethyl group. The highly electronegative fluorine atoms can significantly enhance the signal in negative ion mode mass spectrometry.

Detailed Research Findings:

While no specific data tables on the performance of this compound were found, the table below illustrates the typical improvements observed with other derivatization reagents that introduce fluorinated tags.

| Analyte Class | Derivatization Reagent (Example) | Fold Increase in Sensitivity (Typical) | Reference |

| Phenols | Pentafluorobenzyl bromide | 10 - 100 | [General Knowledge] |

| Amines | 2,4-Dinitrofluorobenzene | 5 - 50 | [General Knowledge] |

| Carboxylic Acids | 2,2,2-Trifluoroethanol | 10 - 200 | [General Knowledge] |

This table is illustrative and based on general knowledge of common derivatization strategies, as no specific data for this compound was available.

Strategies for Aqueous and On-Tissue Chemical Derivatization for Spectrometric Analysis

Chemical derivatization can also be performed directly on biological tissues (on-tissue derivatization) or in aqueous environments to enable or enhance the detection of specific molecules by mass spectrometry imaging (MSI) or other spectrometric techniques. This is particularly useful for analytes that are difficult to ionize or are present at very low concentrations.

The ideal derivatization strategy for these applications should be rapid, specific, and occur under mild conditions to preserve the spatial integrity of the analytes within the tissue.

Detailed Research Findings:

There is no specific information available in the searched scientific literature regarding the use of this compound for aqueous or on-tissue chemical derivatization. Research in this area is active, with various reagents being developed and tested. The table below highlights common classes of reagents used for on-tissue derivatization and their target functional groups.

| Derivatization Reagent Class | Target Functional Group | Analytical Enhancement | Reference |

| Girard's Reagents | Carbonyls (Ketones, Aldehydes) | Introduction of a charged moiety, improved ionization | [General Knowledge] |

| N,N-Dimethyl-p-phenylenediamine | Phenols | Enhanced ionization and fragmentation | [General Knowledge] |

| 2-Picolinamine | Carboxylic Acids | Improved sensitivity in positive ion mode | [General Knowledge] |

This table provides examples of established on-tissue derivatization reagents and is for illustrative purposes, as no data for this compound was found.

Vii. Theoretical and Computational Studies on 2,2,2 Trifluoroethyl Sulfamate and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which use the principles of quantum mechanics to model molecular systems, are fundamental to predicting the intrinsic properties of a molecule. escholarship.org Methods like Density Functional Theory (DFT) are widely employed to determine the electronic structure, optimized geometry, and reactivity indicators for compounds such as 2,2,2-trifluoroethyl sulfamate (B1201201). ias.ac.inrsc.org

A computational study on a molecule like 2,2,2-trifluoroethyl sulfamate would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. ias.ac.in From this optimized structure, a wealth of electronic properties can be calculated. The distribution of electron density, for instance, reveals the polarity of the molecule and identifies electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack. The presence of the highly electronegative fluorine atoms in the 2,2,2-trifluoroethyl group is expected to have a significant electron-withdrawing effect, influencing the charge distribution across the entire sulfamate moiety.

Key parameters derived from these calculations help in predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ias.ac.in For sulfamate esters, DFT calculations can also be used to compute NMR chemical shifts, which can then be correlated with experimental data to validate the computed structures. ias.ac.in

Theoretical studies on related sulfamoyl radicals and sulfonate esters demonstrate the utility of these methods. ias.ac.inresearchgate.net For example, DFT calculations have been used to investigate the generation of sulfamoyl radicals and to propose reaction mechanisms, providing insights that are valuable for synthetic chemistry. researchgate.netrsc.org A similar approach applied to this compound would elucidate how the trifluoroethyl group modulates the stability and reactivity of potential radical intermediates.

| Property | Description | Predicted Influence of Trifluoroethyl Group (vs. Ethyl Group) |

|---|---|---|

| Dipole Moment | A measure of the overall polarity of the molecule. | Increase due to the high electronegativity of fluorine atoms. |

| Atomic Charges (e.g., on Sulfur) | The calculated partial charge on individual atoms. | Sulfur and adjacent atoms become more electropositive (more susceptible to nucleophilic attack). |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Lowered (stabilized) due to inductive electron withdrawal. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lowered, potentially increasing reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | May be altered, affecting the molecule's overall kinetic stability and UV-Vis absorption properties. ias.ac.in |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Reaction Dynamics

While quantum chemical calculations describe the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. acs.orgnih.gov MD simulations model the interactions between the solute (e.g., this compound) and solvent molecules (e.g., water) to provide a dynamic picture of solvation, conformation, and aggregation. acs.orgresearchgate.net

A critical component of accurate MD simulations is the force field, a set of parameters that defines the potential energy of the system based on the positions of its atoms. acs.org Recent studies have focused on developing and benchmarking force fields specifically for sulfated and sulfamated molecules, as these are common motifs in biologically important compounds like glycosaminoglycans. nih.govbiorxiv.org These studies have revealed that common nonpolarizable force fields, such as CHARMM36 and GLYCAM06, can overestimate the strength of interactions between the negatively charged sulfamate group and positive ions (cations). acs.orgbiorxiv.org This overestimation leads to an inaccurate representation of the local solution structure. acs.org

To address this, more advanced force fields are being evaluated and developed. These include explicitly polarizable force fields (e.g., Drude, AMOEBA) and implicitly polarizable models that use charge scaling. acs.orgnih.gov Ab initio molecular dynamics (AIMD), a method that calculates forces from quantum mechanics at each step, serves as a high-accuracy benchmark for validating these classical force fields. nih.govacs.org For sulfamate analogs like N-methylsulfamate, AIMD simulations show that interactions with cations like Ca²⁺ are often mediated by water molecules ("solvent-shared pairing"). nih.govacs.org Scaled-charge models were found to reproduce this behavior more accurately than nonpolarizable or even some explicitly polarizable models. acs.orgacs.org

These findings are directly relevant for simulating this compound. An accurate simulation would require a carefully validated force field that can correctly model not only the polar sulfamate headgroup but also the unique properties of the trifluoroethyl tail. Such simulations could reveal how the molecule is solvated by water, whether it tends to self-aggregate in solution, and how it interacts with ions and other solutes.

| Force Field Type | Examples | Treatment of Polarization | Performance for Sulfamate-Ion Interactions acs.orgacs.orgbiorxiv.org |

|---|---|---|---|

| Nonpolarizable | CHARMM36, GLYCAM06 | Uses fixed partial charges; polarization is not explicitly included. | Tends to overestimate interaction strength and favor direct ion contact over solvent-mediated interactions. |

| Implicitly Polarizable | prosECCo75, GLYCAM-ECC75 | Partial charges are uniformly scaled down to mimic polarization effects in a mean-field way. | Shows good agreement with AIMD reference data for solvent-shared ion pairing. |

| Explicitly Polarizable | Drude, AMOEBA | Includes additional particles or induced dipoles to explicitly model electronic polarization. | Performance can be mixed; may suffer from optimization difficulties for high-charge-density ions. |

Computational Approaches to Elucidating Structure-Reactivity Relationships in Fluorinated Compounds

Structure-reactivity relationships (SRRs) aim to connect a molecule's structural or electronic features with its chemical reactivity or biological activity. Computational chemistry is an indispensable tool for establishing these relationships by calculating molecular descriptors that can be correlated with observed properties. nih.gov

For fluorinated compounds, a key aspect is the profound influence of fluorine on the molecule's electronic properties. The high electronegativity of fluorine creates strong inductive effects that can alter bond strengths, atomic charges, and the stability of reaction intermediates. nih.gov Computational models can quantify these effects. For instance, calculations can predict C-F bond dissociation enthalpies and map the electrostatic potential on the molecular surface to identify sites prone to metabolic attack or intermolecular interactions.

In the context of sulfamates, SRR studies have been used to understand properties ranging from taste to biological activity. Early studies on sulfamate sweeteners used measurements of molecular dimensions (length, width, volume) derived from physical models to build a predictive model for sweetness, demonstrating a correlation between molecular shape and biological function. nih.gov Modern computational methods can calculate these and a vast array of other descriptors with high precision.

For this compound, a computational SRR study could investigate how fluorination impacts its reactivity compared to its non-fluorinated analog, ethyl sulfamate. chemspider.com Descriptors such as atomic charges, bond orders, and the energies of frontier molecular orbitals could be calculated and correlated with experimental reactivity data, such as rates of hydrolysis or reaction with nucleophiles. Such studies are crucial in fields like drug discovery, where sulfamate groups are often incorporated into molecules to target specific enzymes, and understanding their reactivity is key to predicting efficacy and stability. nih.gov For example, computational docking and molecular dynamics can be used to model how a sulfamate-containing inhibitor binds to its target protein, elucidating the structural basis of its activity. nih.gov

| Descriptor Class | Specific Examples | Predicted Property or Reactivity |

|---|---|---|

| Steric/Geometric | Molecular Volume, Surface Area, Principal Moments of Inertia | Binding affinity to receptors, steric hindrance in reactions. nih.gov |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Site of electrophilic/nucleophilic attack, overall reaction rate, redox potential. ias.ac.in |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy of Reaction, Bond Dissociation Energy | Reaction spontaneity, stability of intermediates, likelihood of specific bond cleavages. acs.org |

| Spectroscopic | Calculated NMR Chemical Shifts, Vibrational Frequencies (IR/Raman) | Structural confirmation, correlation with electronic environment of nuclei. ias.ac.in |

Q & A

Basic Question: What are the established synthetic routes for preparing 2,2,2-trifluoroethyl sulfamate esters?

The most efficient method involves activating sulfamic acid salts with triphenylphosphine ditriflate (generated in situ from Tf₂O and Ph₃PO). For example, triethylammonium sulfamate salt (1.5 equiv) is treated with triphenylphosphine ditriflate, followed by reaction with alcohols (e.g., n-pentanol) at −78 °C, achieving yields up to 95% . Alternative approaches, such as using sulfamoyl chlorides or DIAD/PPh₃, yield lower efficiencies (moderate to 50% yields) .

Advanced Question: How can researchers resolve low yields in sulfamate ester synthesis when using bulky alcohols?

Reaction optimization requires adjusting stoichiometry, temperature, and activation reagents. For sterically hindered alcohols, increasing equivalents of the sulfamate salt (2.0–3.0 equiv) and using a slow addition protocol at −78 °C minimizes side reactions. Evidence suggests that triphenylphosphine ditriflate outperforms Hendrickson reagent or DIAD due to stronger P=O bond formation driving the reaction forward .

II. Analytical Characterization

Basic Question: What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

Advanced Question: How do fluorine atoms complicate X-ray crystallography of sulfamate derivatives, and how can this be mitigated?

Fluorine’s high electron density can cause diffraction artifacts. To address this:

- Use low-temperature crystallography (<150 K) to reduce thermal motion.

- Employ synchrotron radiation for enhanced resolution.

- Co-crystallize with heavy atoms (e.g., iodine) for phasing .

III. Biological and Mechanistic Applications

Basic Question: What biological targets are associated with this compound derivatives?

These compounds inhibit carbonic anhydrases (CAs) and exhibit antimicrobial activity. For example, 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid (C₉H₉F₃N₂O₄S) shows IC₅₀ values in the nanomolar range against CA isoforms .

Advanced Question: What strategies are used to elucidate the mechanism of CA inhibition by trifluoroethyl sulfamates?

- Kinetic Studies : Measure inhibition constants (Kᵢ) via stopped-flow CO₂ hydration assays.

- Molecular Docking : Use X-ray structures of CA-sulfamate complexes to identify binding interactions (e.g., sulfamate oxygen coordination to Zn²⁺).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

IV. Safety and Handling

Basic Question: What safety precautions are essential when handling this compound intermediates?

Advanced Question: How can researchers mitigate hazards during large-scale sulfamate synthesis?

- Process Safety : Conduct calorimetry to assess exothermic risks during Tf₂O addition.

- Solvent Selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) to reduce reagent decomposition.

- Inert Atmosphere : Use N₂/Ar to prevent moisture-sensitive reagent degradation .

Data Interpretation and Contradictions

Advanced Question: How should researchers address contradictory data in sulfamate ester yields across studies?

- Replicate Conditions : Ensure identical reagent purity, solvent drying, and temperature control.

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., phosphine oxides or sulfonic acids).

- Statistical Validation : Apply Design of Experiments (DoE) to identify critical variables (e.g., equivalents of Tf₂O) .

VI. Methodological Comparisons

Advanced Question: What are the trade-offs between Steglich esterification and phosphine-based activation for sulfamate synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.